molecular formula C24H26N2O3S B11014708 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11014708
M. Wt: 422.5 g/mol
InChI Key: VGLOBUWLUPTYJW-UHFFFAOYSA-N
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Description

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as methoxy, phenyl, and thiazole, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring. This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as 4-(4-methoxyphenyl)butanal, in the presence of an acid catalyst like p-toluenesulfonic acid.

    Thiazole Ring Synthesis: The thiazole ring is synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. For instance, 2-methyl-4-phenylthiazole can be prepared by reacting 2-bromoacetophenone with thiourea.

    Coupling Reaction: The final step involves coupling the tetrahydropyran derivative with the thiazole derivative. This can be achieved through a nucleophilic substitution reaction, where the tetrahydropyran derivative is treated with a suitable base (e.g., sodium hydride) and then reacted with the thiazole derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the thiazole ring, in particular, suggests potential antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide could be explored for its potential as a therapeutic agent. Its structural features are reminiscent of pharmacophores found in various drugs, indicating possible applications in drug design and development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The thiazole ring could facilitate binding to specific proteins, while the methoxy and phenyl groups might enhance its interaction with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide can be compared with other thiazole derivatives, such as 2-methyl-4-phenylthiazole and 2-methyl-4-(4-methoxyphenyl)thiazole.
  • Tetrahydropyran derivatives: Compounds like 4-(4-methoxyphenyl)tetrahydro-2H-pyran and its analogs.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of both a tetrahydropyran ring and a thiazole ring in the same molecule is relatively rare, offering unique opportunities for research and application.

This compound’s diverse reactivity and potential biological activity make it a valuable subject for further study in various scientific fields.

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C24H26N2O3S/c1-17-26-21(18-6-4-3-5-7-18)22(30-17)23(27)25-16-24(12-14-29-15-13-24)19-8-10-20(28-2)11-9-19/h3-11H,12-16H2,1-2H3,(H,25,27)

InChI Key

VGLOBUWLUPTYJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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